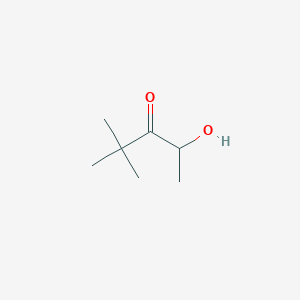
2.2-Dimethyl-4-hydroxy-3-pentanone
Cat. No. B8652308
Key on ui cas rn:
52279-28-4
M. Wt: 130.18 g/mol
InChI Key: CLDPAGCOQSJLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04654331
Procedure details


Forty-four g of a 12.5% solution of phosgene in toluene is added over 30 min to a well stirred solution of 4,4-dimethyl-2-hydroxy-3-pentanone (4.85 g, 37.3 mmol) in toluene, 90 ml, at 0°-5° C. Following this addition, a solution of pyridine, 11.4 ml, in toluene, 25 ml, is then added to the cooled reaction mixture over 30 min. After stirring at 20°-25° C. for 20 hours, the reaction mixture is washed with 3N HCl and water saturated with NaCl. The toluene extract is dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. After addition of p-toluenesulfonic acid hydrate, 100 mg, to the residue, it is stirred neat at 160° C for 24 hours. The resulting black liquid is dissolved in ethyl acetate, washed with a saturated sodium bicarbonate solution and a saturated sodium chloride solution and dried over anhydrous sodium sulfate. After filtering and concentrating under reduced pressure, the residue is distilled to give 3.5 g of product, bp 82°-4° C. at 3mm.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].[CH3:5][C:6]([CH3:13])([CH3:12])[C:7](=[O:11])[CH:8]([OH:10])[CH3:9].N1C=CC=CC=1>C1(C)C=CC=CC=1>[C:6]([C:7]1[O:11][C:1](=[O:2])[O:10][C:8]=1[CH3:9])([CH3:13])([CH3:12])[CH3:5]
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
4.85 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(C(C)O)=O)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 20°-25° C. for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0°-5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
this addition
|
WASH
|
Type
|
WASH
|
|
Details
|
the reaction mixture is washed with 3N HCl and water saturated with NaCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The toluene extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
is dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition of p-toluenesulfonic acid hydrate, 100 mg
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to the residue, it is stirred neat at 160° C for 24 hours
|
|
Duration
|
24 h
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting black liquid is dissolved in ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a saturated sodium bicarbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated sodium chloride solution and dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtering
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue is distilled
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=C(OC(O1)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

